4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde 4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 15138-41-7
VCID: VC17322939
InChI: InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3
SMILES:
Molecular Formula: C7H7Cl2N3O
Molecular Weight: 220.05 g/mol

4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde

CAS No.: 15138-41-7

Cat. No.: VC17322939

Molecular Formula: C7H7Cl2N3O

Molecular Weight: 220.05 g/mol

* For research use only. Not for human or veterinary use.

4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde - 15138-41-7

Specification

CAS No. 15138-41-7
Molecular Formula C7H7Cl2N3O
Molecular Weight 220.05 g/mol
IUPAC Name 4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde
Standard InChI InChI=1S/C7H7Cl2N3O/c1-12(2)7-10-5(8)4(3-13)6(9)11-7/h3H,1-2H3
Standard InChI Key MIRDWVRBZCCJJR-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=NC(=C(C(=N1)Cl)C=O)Cl

Introduction

Structural and Molecular Characteristics

Core Pyrimidine Scaffold

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3. Substitutions at positions 2, 4, 5, and 6 significantly alter electronic distribution, solubility, and reactivity. In 4,6-dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde, the chloro groups at positions 4 and 6 act as electron-withdrawing groups, while the dimethylamino group at position 2 introduces electron-donating characteristics. The carbaldehyde at position 5 provides a reactive site for further derivatization.

Table 1: Comparative Molecular Properties of Pyrimidine Derivatives

CompoundMolecular FormulaMolecular WeightLog P (Predicted)Solubility (mg/mL)
4,6-Dichloro-5-pyrimidinecarbaldehyde C₅H₂Cl₂N₂O176.991.6 0.227
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde C₆H₄Cl₂N₂OS223.082.01 0.102
4,6-Dichloro-2-(dimethylamino)pyrimidine-5-carbaldehyde*C₇H₇Cl₂N₃O220.061.2–1.8 (estimated)0.1–0.3 (estimated)

*Estimated values based on structural analogs .

Synthetic Methodologies

Vilsmeier-Haack Formylation

The synthesis of 4,6-dichloro-5-pyrimidinecarbaldehyde involves a Vilsmeier-Haack reaction, where 4,6-dihydroxypyrimidine is treated with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0°C . This method introduces the carbaldehyde group via electrophilic aromatic substitution.

Reaction Scheme 1: General Formylation of Pyrimidines

Pyrimidine+POCl3+DMF0CPyrimidine-5-carbaldehyde+Byproducts\text{Pyrimidine} + \text{POCl}_3 + \text{DMF} \xrightarrow{0^\circ \text{C}} \text{Pyrimidine-5-carbaldehyde} + \text{Byproducts}

Yield: 95% .

For 2-substituted derivatives like the dimethylamino variant, subsequent nucleophilic substitution at position 2 is required. For example, 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is synthesized by reacting 4,6-dichloro-2-chloropyrimidine-5-carbaldehyde with methylthiolate . Analogously, introducing a dimethylamino group would involve treating the 2-chloro intermediate with dimethylamine under controlled conditions.

Substitution at Position 2

The methylthio group in 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde is introduced via a nucleophilic aromatic substitution (SNAr) reaction . Similarly, substituting chlorine at position 2 with dimethylamine would require:

  • Activation: Use of a base (e.g., diisopropylethylamine) to deprotonate dimethylamine.

  • Reaction Conditions: Polar aprotic solvents (e.g., dioxane) at 0–20°C to facilitate substitution .

  • Workup: Acidification and extraction to isolate the product.

Critical Parameters:

  • Temperature control to minimize side reactions.

  • Stoichiometric equivalence of dimethylamine to ensure complete substitution.

Reactivity and Functionalization

Aldehyde Reactivity

The carbaldehyde group at position 5 is highly reactive, participating in condensation reactions (e.g., formation of hydrazones or imines) and nucleophilic additions. For instance, hydrazine reacts with 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde to form pyrazolo[3,4-d]pyrimidine derivatives .

Example Reaction:

R-CHO+NH2NH2R-CH=N-NH2ΔPyrazolo Derivative\text{R-CHO} + \text{NH}_2\text{NH}_2 \rightarrow \text{R-CH=N-NH}_2 \xrightarrow{\Delta} \text{Pyrazolo Derivative}

Yield: 61% .

Chlorine Substitution

The chloro groups at positions 4 and 6 are susceptible to displacement by nucleophiles such as amines, alkoxides, or thiols. This enables the synthesis of diverse analogs for structure-activity relationship (SAR) studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator